2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
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Description
2-(cyclopentylthio)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide, also known as CPMT, is a chemical compound with potential applications in scientific research. CPMT is a thioacetamide derivative and belongs to the class of cyclopentyl compounds.
Scientific Research Applications
Metabolic Studies and Herbicide Activity
One area of application involves the study of chloroacetamide herbicides and their metabolism by liver microsomes in humans and rats. Compounds like acetochlor and metolachlor, which share functional groups with the specified acetamide, have been extensively studied for their carcinogenic potential and metabolic pathways involving cytochrome P450 isoforms such as CYP3A4 and CYP2B6 (Coleman et al., 2000). This research provides insights into the biotransformation of these herbicides and their intermediates, contributing to a better understanding of their environmental and health impacts.
Pharmacological Applications
The modification of acetamide structures has been explored for developing new pharmacological agents. For instance, acetaminophen metabolism studies have revealed its conversion into bioactive compounds like AM404, which acts on TRPV1 agonists and the endogenous cannabinoid system, indicating a pathway for its analgesic effects (Högestätt et al., 2005). Similarly, compounds with the acetamide moiety are investigated for their potential in treating various conditions, underscoring the relevance of understanding the chemical and biological properties of such derivatives.
Synthesis and Chemical Properties
Research on the synthesis and properties of acetamide derivatives, such as the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlights the synthetic versatility of acetamide compounds in producing intermediates for pharmaceuticals and other chemicals (Magadum & Yadav, 2018). These studies not only contribute to the development of green synthetic methods but also aid in the discovery of new drugs and materials with improved functionalities.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-23-17-10-8-16(9-11-17)20(12-4-5-13-20)15-21-19(22)14-24-18-6-2-3-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPDJHYSGBDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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